Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate is an organic compound with the molecular formula C13H15F2NO6. It is a derivative of propanoic acid and contains both amino and ester functional groups. The presence of the difluorophenyl group adds unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-oxo-3-(2,4-difluorophenyl)propanoate.
Amination: The ketone group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The resulting amino compound is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.
Oxalate Formation: Finally, the esterified product is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception.
Comparison with Similar Compounds
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate can be compared with similar compounds such as:
Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate: Similar structure but different fluorine substitution pattern.
Ethyl 3-amino-3-(2,6-difluorophenyl)propanoate: Another isomer with different fluorine positions.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: Chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
The unique difluorophenyl group in this compound imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
502842-42-4 |
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Molecular Formula |
C13H15F2NO6 |
Molecular Weight |
319.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2,4-difluorophenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C11H13F2NO2.C2H2O4/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;3-1(4)2(5)6/h3-5,10H,2,6,14H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
AALUVTXKOYQXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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